Ethyl-3-isopropyl pyrazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

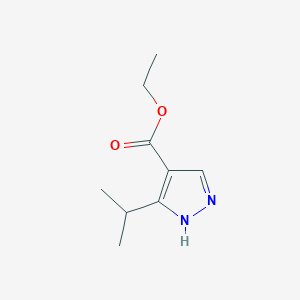

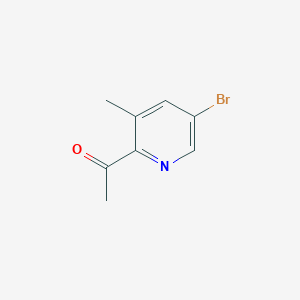

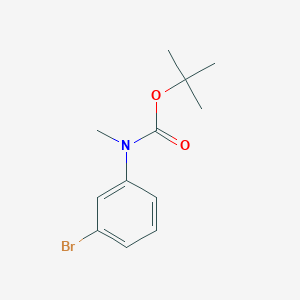

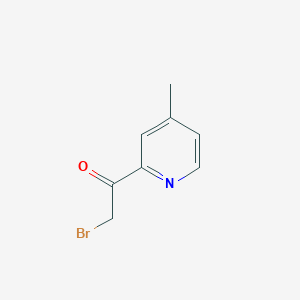

Ethyl-3-isopropyl pyrazole-4-carboxylate is a chemical compound with the molecular formula C9H14N2O2 . It is used as a starting material in various chemical reactions .

Synthesis Analysis

The synthesis of Ethyl-3-isopropyl pyrazole-4-carboxylate and its derivatives has been a subject of interest in various studies . For instance, it has been used as a precursor in Sonogashira-type cross-coupling reactions with various alkynes .Molecular Structure Analysis

The molecular structure of Ethyl-3-isopropyl pyrazole-4-carboxylate involves a pyrazole ring, which is a five-membered heterocycle . The structure also includes an isopropyl group and an ethyl ester group .Chemical Reactions Analysis

Pyrazoles, including Ethyl-3-isopropyl pyrazole-4-carboxylate, are known for their versatility in organic synthesis and medicinal chemistry . They often exhibit tautomerism, which may influence their reactivity .Physical And Chemical Properties Analysis

Ethyl-3-isopropyl pyrazole-4-carboxylate is a white to pale yellow crystalline powder . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.科学的研究の応用

Synthesis of New Pyrazolo[3,4-b]pyridine Derivatives

A novel and efficient synthesis method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate derivatives has been developed. This involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, utilizing refluxing acetic acid, leading to the formation of new N-fused heterocyclic products with good to excellent yields (Ghaedi et al., 2015).

Synthesis of Condensed Pyrazoles

Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in palladium-catalyzed cross-coupling reactions with various alkynes, leading to the synthesis of condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. These reactions showcase the versatility of ethyl-3-isopropyl pyrazole-4-carboxylate derivatives in synthesizing complex heterocyclic compounds (Arbačiauskienė et al., 2011).

Development of Fluorescent Compounds

A series of fluorescent compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were synthesized starting from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates. These compounds have been confirmed to have significant fluorescent properties in solutions, indicating the potential for ethyl-3-isopropyl pyrazole-4-carboxylate derivatives in the development of new fluorescent materials (Zheng et al., 2011).

Corrosion Inhibitors for Industrial Applications

New corrosion inhibitors for mild steel, useful in industrial pickling processes, have been synthesized using ethyl-3-isopropyl pyrazole-4-carboxylate derivatives. These inhibitors have shown high efficiency and their performance was confirmed through a combination of gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy studies. Their application demonstrates the potential of ethyl-3-isopropyl pyrazole-4-carboxylate derivatives in the development of effective corrosion inhibitors (Dohare et al., 2017).

Safety And Hazards

特性

IUPAC Name |

ethyl 5-propan-2-yl-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-13-9(12)7-5-10-11-8(7)6(2)3/h5-6H,4H2,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQOEYAQFVRTNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl-3-isopropyl pyrazole-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)